Cas no 1490670-17-1 (4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol)

4-(1-Methyl-1H-pyrrol-2-yl)butan-2-ol is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen position and a hydroxyl-functionalized butyl side chain. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both hydroxyl and pyrrole moieties allows for versatile functionalization, enabling applications in ligand design and catalysis. Its balanced polarity enhances compatibility with a range of solvents, facilitating purification and downstream processing. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in research and industrial settings.
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol structure
1490670-17-1 structure
Product name:4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
CAS No:1490670-17-1
MF:C9H15NO
MW:153.221502542496
CID:6292081
PubChem ID:65919197

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
    • 1490670-17-1
    • EN300-1850470
    • AKOS015260877
    • CS-0278605
    • Inchi: 1S/C9H15NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-4,7-8,11H,5-6H2,1-2H3
    • InChI Key: BQQQHQTVSDNZLO-UHFFFAOYSA-N
    • SMILES: OC(C)CCC1=CC=CN1C

Computed Properties

  • Exact Mass: 153.115364102g/mol
  • Monoisotopic Mass: 153.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 25.2Ų

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1850470-1.0g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
1g
$1357.0 2023-06-02
Enamine
EN300-1850470-0.1g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
0.1g
$553.0 2023-09-19
Enamine
EN300-1850470-2.5g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
2.5g
$1230.0 2023-09-19
Enamine
EN300-1850470-5.0g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
5g
$3935.0 2023-06-02
Enamine
EN300-1850470-0.05g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
0.05g
$528.0 2023-09-19
Enamine
EN300-1850470-5g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
5g
$1821.0 2023-09-19
Enamine
EN300-1850470-0.5g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
0.5g
$603.0 2023-09-19
Enamine
EN300-1850470-0.25g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
0.25g
$579.0 2023-09-19
Enamine
EN300-1850470-1g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
1g
$628.0 2023-09-19
Enamine
EN300-1850470-10.0g
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol
1490670-17-1
10g
$5837.0 2023-06-02

Additional information on 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol

Introduction to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol (CAS No. 1490670-17-1)

4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol, with the CAS number 1490670-17-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a 1-methylpyrrole moiety attached to a butanol chain. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol is defined by its IUPAC name, which precisely describes the arrangement of atoms and functional groups. The 1-methylpyrrole ring is a key feature, contributing to the compound's aromaticity and potential for forming stable complexes with metal ions. The butanol chain, on the other hand, provides hydroxyl functionality, which can participate in hydrogen bonding and other intermolecular interactions. These structural characteristics are crucial for understanding the compound's behavior in biological systems.

Recent studies have highlighted the potential of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol in various therapeutic areas. One notable application is its use as a lead compound in the development of new antiviral agents. Research has shown that this compound can inhibit the replication of certain viruses by interfering with key viral enzymes or pathways. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol exhibits potent antiviral activity against influenza A virus, suggesting its potential as a novel therapeutic agent.

In addition to its antiviral properties, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular mechanisms, and compounds that can modulate these processes are highly sought after in drug development. Preclinical studies have indicated that 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol have also been studied to evaluate its suitability as a drug candidate. Pharmacokinetic data are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. Studies have shown that 4-(1-methyl-1H-pyrrol-2-y l)butan - 2 - ol strong > exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are crucial for ensuring that the compound can effectively reach its target site and exert its therapeutic effects.

Safety and toxicity assessments are critical components of drug development, and extensive studies have been conducted to evaluate the safety profile of 4-(1-methyl - 1 H - pyrrol - 2 - yl ) butan - 2 - ol strong > . Preclinical toxicity studies in animal models have shown that this compound has low toxicity at therapeutic doses, with no significant adverse effects observed on major organs or physiological functions. These findings support the further development of < strong > 4 - ( 1 - methyl - 1 H - pyrrol - 2 - yl ) butan - 2 - ol strong > as a safe and effective therapeutic agent.

In conclusion, 4-(1-methyl - 1 H - pyrrol - 2 - yl ) butan - 2 - ol (CAS No . 1490670 - 17 - 1) strong > is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its favorable pharmacological properties , makes it an attractive candidate for further investigation and development . Ongoing research continues to explore new avenues for utilizing this compound , with the ultimate goal of bringing effective new treatments to patients in need .

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